molecular formula C15H15N3O3S B11114428 N-[2-(propan-2-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide

N-[2-(propan-2-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No.: B11114428
M. Wt: 317.4 g/mol
InChI Key: ZHGVAYHUQRBBGT-UHFFFAOYSA-N
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Description

N-[2-(propan-2-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide is a synthetic organic compound that belongs to the class of benzoxadiazole derivatives This compound is characterized by its unique structure, which includes a benzoxadiazole ring fused with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(propan-2-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide typically involves the following steps:

    Formation of the Benzoxadiazole Ring: The benzoxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as o-nitroaniline and o-aminophenol, under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzoxadiazole derivative with sulfonyl chloride in the presence of a base, such as pyridine or triethylamine.

    Substitution with the Isopropyl Group: The final step involves the substitution of the phenyl ring with an isopropyl group, which can be achieved through a Friedel-Crafts alkylation reaction using isopropyl chloride and aluminum chloride as the catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(propan-2-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar solvents, elevated temperatures.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzoxadiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe for detecting biological molecules.

    Medicine: Explored for its potential as an antimicrobial and anticancer agent.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-[2-(propan-2-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit Enzymes: It can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.

    Disrupt Cellular Processes: The compound can interfere with cellular processes, such as DNA replication and protein synthesis, leading to cell death.

    Induce Apoptosis: It can trigger programmed cell death (apoptosis) in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

N-[2-(propan-2-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide can be compared with other benzoxadiazole derivatives, such as:

    N-(2-phenylpropan-2-yl)-1-(4-cyanobutyl)-1H-indazole-3-carboxamide: Known for its use as a synthetic cannabinoid.

    Phenyl N-(propan-2-yl)carbamate: Utilized in organic synthesis and as an intermediate in the production of pharmaceuticals.

    N-phenyl-2-(propan-2-ylidene)hydrazine-1-carbothioamide: Studied for its potential therapeutic applications.

The uniqueness of this compound lies in its specific structural features and its diverse range of applications in scientific research.

Properties

Molecular Formula

C15H15N3O3S

Molecular Weight

317.4 g/mol

IUPAC Name

N-(2-propan-2-ylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide

InChI

InChI=1S/C15H15N3O3S/c1-10(2)11-6-3-4-7-12(11)18-22(19,20)14-9-5-8-13-15(14)17-21-16-13/h3-10,18H,1-2H3

InChI Key

ZHGVAYHUQRBBGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC3=NON=C32

Origin of Product

United States

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